molecular formula C15H19ClN2O4 B6014791 ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate

ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate

Cat. No. B6014791
M. Wt: 326.77 g/mol
InChI Key: GNHNIRBIZGUCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate, also known as CNB-001, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of nitrobenzyl esters and has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of neurological disorders. This compound also modulates the activity of various neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and motor control.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It reduces the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the levels of anti-inflammatory cytokines, such as IL-10. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its limitations include its high cost and limited availability, which may restrict its widespread use in research.

Future Directions

There are several future directions for the research and development of ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate. One potential application is in the treatment of traumatic brain injury, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where this compound has shown neuroprotective effects and improved cognitive function. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate involves the reaction of 5-chloro-2-nitrobenzyl chloride with piperidine in the presence of a base, followed by esterification with ethyl alcohol. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

Ethyl 1-(5-chloro-2-nitrobenzyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In preclinical studies, this compound has shown neuroprotective effects, anti-inflammatory properties, and improved cognitive function.

properties

IUPAC Name

ethyl 1-[(5-chloro-2-nitrophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c1-2-22-15(19)14-5-3-4-8-17(14)10-11-9-12(16)6-7-13(11)18(20)21/h6-7,9,14H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHNIRBIZGUCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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